molecular formula C14H19NO B12890757 N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine CAS No. 61070-38-0

N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine

Cat. No.: B12890757
CAS No.: 61070-38-0
M. Wt: 217.31 g/mol
InChI Key: JIYNIAJUIDCMOD-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a cyclopentylmethyl group attached to the nitrogen atom and an amine group at the 6th position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzylamine derivative, followed by the introduction of the cyclopentylmethyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would likely include steps such as protection and deprotection of functional groups, selective functionalization, and purification through techniques like column chromatography or recrystallization. The choice of solvents, reagents, and reaction conditions would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the cyclopentylmethyl and amine groups, making it less versatile in terms of functionalization.

    N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-4-amine: Similar structure but with the amine group at the 4th position, which may alter its reactivity and biological activity.

    Cyclopentylmethylamine: Lacks the benzofuran ring, resulting in different chemical and biological properties.

Uniqueness

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine is unique due to the presence of both the cyclopentylmethyl group and the amine group on the benzofuran ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61070-38-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C14H19NO/c1-2-4-11(3-1)10-15-13-6-5-12-7-8-16-14(12)9-13/h5-6,9,11,15H,1-4,7-8,10H2

InChI Key

JIYNIAJUIDCMOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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